GV-58 is a synthetic compound recognized for its role as a voltage-gated calcium channel agonist, particularly targeting P/Q-type calcium channels. It is derived from pupin and has shown potential therapeutic applications, particularly in the treatment of neuromuscular disorders. The compound has garnered attention due to its ability to modulate calcium influx in excitable cells, which is crucial for various physiological processes.
GV-58 is classified as a calcium channel agonist and has been studied for its effects on neuronal excitability and synaptic transmission. Its chemical structure is characterized by the presence of a pyrrolidine moiety, which contributes to its biological activity. The compound has been evaluated in various studies for its pharmacological properties, particularly in the context of neuromuscular function and synaptic plasticity.
The synthesis of GV-58 involves several steps that utilize established organic chemistry techniques. One notable method includes the use of N,N’-carbonyldiimidazole as a coupling agent in the formation of amide bonds, leading to the generation of key intermediates. The final product is typically obtained through the removal of protecting groups under acidic conditions.
GV-58's molecular structure features a pyrrolidine ring, which is essential for its biological activity. The compound’s structure can be represented as follows:
GV-58 participates in several chemical reactions that are crucial for its activity as a calcium channel agonist:
The reactions are monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure high yields and purity of the final product.
GV-58 exerts its pharmacological effects primarily through its action on voltage-gated calcium channels, specifically P/Q-type channels. Upon binding to these channels, GV-58 enhances calcium influx into neurons, which plays a critical role in neurotransmitter release and muscle contraction.
Studies have demonstrated that GV-58 can stimulate both peak and late components of sodium currents in neuronal cells, indicating its multifaceted role in modulating excitability .
GV-58 exhibits several noteworthy physical and chemical properties:
GV-58 has potential applications in various scientific fields:
GV-58 (CAS 1402821-41-3) is a synthetic small molecule defined pharmacologically as a selective agonist of presynaptic voltage-gated calcium channels (VGCCs). Its chemical structure is designated as (2R)-2-[[6-[[(5-Methyl-2-thienyl)methyl]amino]-9-propyl-9H-purin-2-yl]amino]-1-butanol (molecular formula: C₁₈H₂₆N₆OS; molecular weight: 374.50 g/mol) [6] [10]. This compound exhibits high binding specificity and functional activity against Cav2.1 (P/Q-type) and Cav2.2 (N-type) calcium channels, with half-maximal effective concentrations (EC₅₀) of 8.81 μM and 7.21 μM, respectively [1] [5] [9]. Its primary mechanism of action involves slowing the deactivation kinetics of these channels upon membrane repolarization. This prolongs the mean open time of the channels, resulting in significantly increased calcium ion influx during action potentials—up to an 18-fold enhancement in tail current integrals observed in electrophysiological studies [3] [6]. Consequently, GV-58 potentiates synaptic vesicle fusion and neurotransmitter release at nerve terminals, distinguishing it from nonspecific cation modulators.
Table 1: Key Pharmacological Parameters of GV-58
Parameter | N-type (Cav2.2) | P/Q-type (Cav2.1) | Experimental Model |
---|---|---|---|
EC₅₀ (μM) | 7.21 | 8.81 | tsA-201 cells [1] |
Calcium Current Increase | ~18-fold | ~18-fold | Xenopus oocytes [6] |
Selectivity vs. L-type | >100 μM | >100 μM | HEK293 cells [4] |
GV-58 emerged from a structured medicinal chemistry campaign to optimize (R)-roscovitine, a purine derivative initially characterized as a cyclin-dependent kinase (Cdk) inhibitor with incidental calcium channel agonist properties. Researchers systematically modified the purine scaffold of (R)-roscovitine to enhance VGCC activity while minimizing kinase interference [3] [4]. Strategic alterations included:
These modifications yielded GV-58, which demonstrated a 3-4-fold higher potency and 4-fold greater efficacy as a Cav2 agonist compared to (R)-roscovitine. Crucially, GV-58 exhibited a 20-fold reduction in Cdk inhibitory activity (tested against Cdk1, Cdk2, and Cdk5 at concentrations ≤20 μM), mitigating concerns about cell cycle disruption in therapeutic applications [3] [7]. This structure-activity relationship (SAR) breakthrough established GV-58 as the first-in-class selective Cav2 gating modifier with translational potential for neuromuscular disorders.
Table 2: Comparative Profile of GV-58 vs. (R)-Roscovitine
Property | GV-58 | (R)-Roscovitine | Biological Consequence |
---|---|---|---|
Cav2.1 EC₅₀ (μM) | 8.81 | ~30–40 | Higher potency in synaptic potentiation |
Max Calcium Current Increase | ~400% | ~100% | Enhanced neurotransmitter release |
Cdk Inhibition IC₅₀ | >20 μM | ~0.5–1 μM | Reduced off-target cell cycle effects |
Therapeutic Index (in vitro) | 4-fold wider | Baseline | Improved safety margin [3] [4] |
GV-58 demonstrates exquisite selectivity for presynaptic Cav2 channels over other voltage-gated calcium channel families. Electrophysiological analyses confirm:
The compound’s selectivity is further validated by kinase profiling screens, where GV-58 (≤20 μM) showed no significant inhibition of 97% of tested kinases, including MAPK1 and MLCK [3] [4]. This target confinement positions GV-58 as both a mechanistic probe and a lead compound for synapse-strengthening therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7